Ethyl 4-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Given its complex structure, it is likely that it interacts with its targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways. Without knowing the specific targets of the compound, it is difficult to predict which pathways are affected and what the downstream effects might be .
Pharmacokinetics
These properties will have a significant impact on the compound’s bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .
Biological Activity
Ethyl 4-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzoate is a complex organic compound with significant potential in pharmaceutical research due to its unique structural features and biological properties. This article explores its biological activity, mode of action, and relevant research findings.
- Molecular Formula: C21H21N3O3S2
- Molecular Weight: 427.5 g/mol
- IUPAC Name: Ethyl 4-[2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamido]benzoate
The compound's biological activity is believed to stem from its ability to interact with specific molecular targets within cells, potentially influencing various biochemical pathways. The presence of sulfur and nitrogen atoms in its structure suggests that it may participate in redox reactions and enzyme inhibition.
Potential Targets:
- Enzymatic Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: It could act on specific receptors affecting signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs possess antimicrobial properties. Ethyl 4-[2-(...) has been tested against several bacterial strains, demonstrating significant inhibition zones in agar diffusion assays.
Cytotoxicity
In vitro studies reveal that this compound displays cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The IC50 values indicate a promising potential for further development as an anticancer agent.
Case Studies
-
Study on Antimicrobial Effects:
- Objective: To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Method: Agar well diffusion method was used.
- Results: The compound showed a notable zone of inhibition against Staphylococcus aureus and Escherichia coli.
-
Cytotoxicity Assessment:
- Objective: To determine the cytotoxic effects on human cancer cell lines.
- Method: MTT assay was employed to assess cell viability.
- Results: The compound exhibited IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating significant cytotoxicity.
Research Findings Summary Table
Biological Activity | Method Used | Results |
---|---|---|
Antimicrobial Activity | Agar Well Diffusion | Significant inhibition against S. aureus and E. coli |
Cytotoxicity | MTT Assay | IC50: HeLa (15 µM), MCF-7 (20 µM) |
Pharmacokinetics
The pharmacokinetic profile of Ethyl 4-[2-(...)] is essential for understanding its bioavailability and therapeutic potential:
Absorption:
The compound's solubility in organic solvents suggests good absorption characteristics when administered via appropriate routes.
Distribution:
Due to its lipophilic nature, the compound may distribute widely in tissues, potentially affecting multiple organ systems.
Metabolism:
The presence of sulfur and nitrogen indicates possible metabolic pathways involving cytochrome P450 enzymes.
Excretion:
Further studies are needed to elucidate the excretion pathways for this compound.
Properties
IUPAC Name |
ethyl 4-[[2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-3-27-21(26)13-7-9-14(10-8-13)24-17(25)11-28-19-18-15-5-4-6-16(15)29-20(18)23-12(2)22-19/h7-10H,3-6,11H2,1-2H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBIXLSVTNMSCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C4=C(S3)CCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.